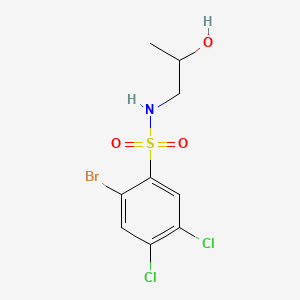

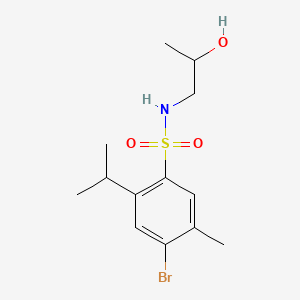

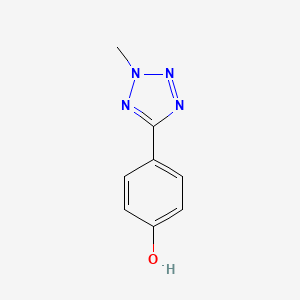

4-(2-methyl-2H-tetrazol-5-yl)phenol

Übersicht

Beschreibung

“4-(2-methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O . It is a versatile material used in scientific research. Its unique structure and properties make it valuable in various applications, such as drug development, catalysis, and materials science.

Molecular Structure Analysis

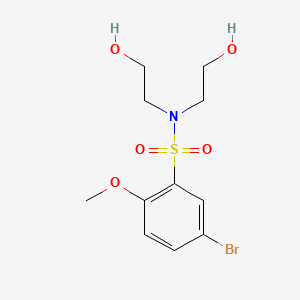

The molecular structure of “4-(2-methyl-2H-tetrazol-5-yl)phenol” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . The InChI code for this compound is 1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-methyl-2H-tetrazol-5-yl)phenol” include a molecular weight of 176.18 . The predicted boiling point is 388.4±44.0 °C, and the predicted density is 1.40±0.1 g/cm3 . The predicted pKa value is 7.86±0.15 .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

4-(2-methyl-2H-tetrazol-5-yl)phenol: has been studied for its antibacterial properties. The tetrazole moiety is known to interact with bacterial cell enzymes, disrupting their function and leading to the bacteria’s death. This compound could potentially be used in the development of new antibacterial drugs that are more effective against resistant strains of bacteria .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. Molecular docking studies suggest that these derivatives can target specific proteins involved in cancer cell proliferation. This makes 4-(2-methyl-2H-tetrazol-5-yl)phenol a valuable starting point for the synthesis of new anticancer agents .

Anti-Tuberculosis (Anti-TB) Potential

Given the global impact of tuberculosis, there is a constant search for effective treatments. Compounds derived from 4-(2-methyl-2H-tetrazol-5-yl)phenol have shown potential in combating Mycobacterium tuberculosis, the bacterium responsible for TB. This is particularly important for developing treatments with fewer side effects and better patient outcomes .

Antifungal Properties

The tetrazole ring in 4-(2-methyl-2H-tetrazol-5-yl)phenol can be exploited for its antifungal properties. By inhibiting the growth of fungal cells, this compound could lead to new antifungal medications, especially for infections that are difficult to treat with current drugs .

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases4-(2-methyl-2H-tetrazol-5-yl)phenol has been identified as having anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .

Pharmacokinetic Enhancements

The tetrazole group can improve the pharmacokinetic profile of pharmaceuticals by increasing lipophilicity and bioavailability. This means that 4-(2-methyl-2H-tetrazol-5-yl)phenol could be used to modify existing drugs to make them more effective or to reduce their side effects .

Wirkmechanismus

- However, tetrazole moieties, like the one in this compound, can interact with various enzymes and receptors via non-covalent interactions. These interactions can lead to a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .

Target of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

4-(2-methyltetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYVFDSGOTDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622455 | |

| Record name | 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81015-02-3 | |

| Record name | 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.